N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE HYDROCHLORIDE
Description
The target compound is a hydrochloride salt featuring a piperidine-4-carboxamide core substituted with a benzothiazole, dimethylaminoethyl, and thiophene-2-sulfonyl group. The dimethylaminoethyl moiety may improve membrane permeability due to its cationic nature, and the thiophene sulfonyl group contributes to electronic and steric effects.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3S3.ClH/c1-23(2)13-14-25(21-22-17-6-3-4-7-18(17)30-21)20(26)16-9-11-24(12-10-16)31(27,28)19-8-5-15-29-19;/h3-8,15-16H,9-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWCFKVKPFVQMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE HYDROCHLORIDE typically involves multiple steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate aldehyde.
Introduction of the Dimethylaminoethyl Group: This step involves the alkylation of the benzothiazole derivative with 2-dimethylaminoethyl chloride under basic conditions.
Formation of the Piperidine Ring: The piperidine ring can be constructed through a cyclization reaction involving a suitable precursor.
Attachment of the Thiophene-2-Sulfonyl Group: This step involves the sulfonylation of the piperidine derivative with thiophene-2-sulfonyl chloride.
Final Coupling and Hydrochloride Formation: The final compound is obtained by coupling the intermediate products and converting the free base to its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.
Scientific Research Applications
N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE HYDROCHLORIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease processes.
Pathways Involved: It may modulate signaling pathways, gene expression, or metabolic processes to exert its effects.
Comparison with Similar Compounds
Research Findings and Limitations
- Structural Advantages : The target compound’s combination of benzothiazole and thiophene sulfonyl groups offers unique electronic properties compared to phenylsulfonyl-triazoles () or pyrazinyl-thiazolyl systems ().
- Limitations : Direct pharmacological comparisons are hindered by the absence of bioactivity data for the target compound. Further studies should prioritize assays against triazole/thiazole analogs.
Biological Activity
N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide hydrochloride is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and neuroprotective applications. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several significant moieties:
- Benzothiazole : Known for its diverse biological activities.
- Dimethylaminoethyl group : Enhances solubility and bioavailability.
- Thienyl sulfonyl group : Contributes to the compound's pharmacological profile.
Anticancer Properties
Research indicates that compounds with benzothiazole derivatives often exhibit anticancer properties. For instance, studies have shown that related benzothiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various human cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| 7e | SKRB-3 | 1.2 | Apoptosis induction |
| 7e | SW620 | 4.3 | Apoptosis induction |
| 7e | A549 | 44 | Apoptosis induction |
| 7e | HepG2 | 48 | Apoptosis induction |
The compound's mechanism involves the modulation of critical signaling pathways such as the MAPK/ERK and PI3K/Akt pathways, which are essential for cell survival and proliferation .
Neuroprotective Effects
In addition to its anticancer properties, there is emerging evidence supporting the neuroprotective potential of benzothiazole derivatives. These compounds may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases.
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that:
- Targeting Enzymes : The compound may interact with specific kinases or proteases involved in cancer progression.
- Inducing Apoptosis : By modulating apoptotic pathways, it can lead to increased cancer cell death .
Research Findings and Case Studies
Recent studies have synthesized various derivatives of benzothiazole and evaluated their biological activities. For example, a series of benzothiazole derivatives were tested against multiple cancer cell lines, demonstrating significant anticancer activity and potential for further development as therapeutic agents .
Case Study: Compound 7e
A notable case study involved compound 7e, which displayed potent activity against several cancer cell lines (IC50 values ranging from 1.2 nM to 48 nM). The study highlighted its ability to induce apoptosis in HepG2 cells through flow cytometric analysis, revealing a concentration-dependent increase in apoptotic cells .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing N-(1,3-Benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide hydrochloride?
- Methodological Answer : The compound is synthesized via multi-step reactions involving sulfonylation, amidation, and cyclization. A common approach involves reacting a piperidine-4-carboxamide precursor with thiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group. Subsequent coupling with 1,3-benzothiazol-2-amine derivatives and dimethylaminoethylamine is performed using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Critical Parameters :
- Temperature control (<5°C during sulfonylation to prevent side reactions).
- Solvent selection (anhydrous DMF or dichloromethane for moisture-sensitive steps).
- Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra verify substituent positions (e.g., benzothiazole protons at δ 7.2–8.5 ppm, thiophene sulfonyl group at δ 3.1–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected m/z: calculated for C₂₂H₂₈ClN₅O₃S₂: 542.12) .
- HPLC-PDA : Purity >98% achieved using a C18 column (acetonitrile/water + 0.1% TFA) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Soluble in DMSO (>50 mg/mL), moderately soluble in methanol (5–10 mg/mL), and poorly soluble in aqueous buffers (use sonication or co-solvents like PEG-400) .
- Stability : Stable at −20°C for >6 months. In solution (DMSO), avoid repeated freeze-thaw cycles; degradation <5% over 72 hours at 4°C .
Advanced Research Questions
Q. How can computational modeling optimize the reaction mechanism for synthesizing this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Models transition states during sulfonylation and amidation to identify energy barriers. For example, DFT calculations reveal that sulfonyl chloride activation requires a nucleophilic attack energy of ~25 kcal/mol .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics. MD shows THF reduces steric hindrance during piperidine ring formation .
- Software Tools : COMSOL Multiphysics for reaction flow dynamics; Gaussian 16 for orbital interactions .
Q. What experimental design strategies resolve contradictions in biological activity data for this compound?
- Methodological Answer :
- Factorial Design : Use a 2³ factorial matrix to test variables (concentration, pH, incubation time). For example, a study found that pH 7.4 vs. 6.8 alters IC₅₀ values by 40% in enzyme assays .
- Response Surface Methodology (RSM) : Optimize dose-response curves by analyzing non-linear interactions (e.g., Hill coefficients for receptor binding) .
- Data Validation : Cross-validate LC-MS/MS and SPR (Surface Plasmon Resonance) data to distinguish true binding from assay artifacts .
Q. How does structural modification of the benzothiazole or thiophene-sulfonyl moieties affect pharmacological activity?
- Methodological Answer :
- SAR Studies : Replace benzothiazole with benzimidazole or thiophene-sulfonyl with phenyl-sulfonyl. Bioactivity data show:
| Modification | Target (IC₅₀, nM) | Selectivity Index (vs. off-target) |
|---|---|---|
| Benzothiazole (original) | 12 ± 1.5 | 8.7 |
| Benzimidazole | 45 ± 3.2 | 2.1 |
| Phenyl-sulfonyl | 210 ± 15 | 0.9 |
- Key Insight : Benzothiazole enhances target affinity via π-π stacking, while thiophene-sulfonyl improves solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
